Epanolol Epanolol Epanolol is a member of acetamides.
Epanolol is an beta blocker.
Brand Name: Vulcanchem
CAS No.: 86880-51-5
VCID: VC0006985
InChI: InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)
SMILES: C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol

Epanolol

CAS No.: 86880-51-5

Cat. No.: VC0006985

Molecular Formula: C20H23N3O4

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Epanolol - 86880-51-5

Specification

CAS No. 86880-51-5
Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
IUPAC Name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)
Standard InChI Key YARKMNAWFIMDKV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O
Canonical SMILES C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O

Introduction

Chemical Structure and Synthesis

Epanolol’s molecular structure is characterized by a propanolamine backbone substituted with aromatic groups. Its IUPAC name is (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide, with a molecular formula of C20H23N3O4\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4} and a molecular weight of 369.42 g/mol . The compound crystallizes in acetonitrile with a melting point of 118–120°C .

Synthetic Pathway

The synthesis of epanolol involves a multi-step process:

  • Formation of the Amide Intermediate: Methyl 4-benzyloxyphenylacetate undergoes aminolysis with ethylenediamine to yield N-(2-aminoethyl)-4-benzyloxyphenylacetamide .

  • Epoxide Formation: 2-Cyanophenol reacts with epichlorohydrin in the presence of sodium hydroxide, producing 3-(2-cyanophenoxy)-1,2-epoxypropane .

  • Coupling Reaction: The amide intermediate and epoxide are heated in propanol, facilitating nucleophilic attack by the ethylenediamine moiety on the epoxide ring to form the secondary amine linkage .

  • Deprotection: Catalytic hydrogenation removes the benzyl protecting group, yielding epanolol .

This route emphasizes regioselectivity and stereochemical control, critical for maintaining the compound’s beta-1 selectivity .

Pharmacological Profile

Mechanism of Action

Epanolol exhibits dual activity at beta-1 adrenergic receptors:

  • Partial Agonism: At rest, it weakly activates beta-1 receptors, mitigating reflex tachycardia common to pure antagonists .

  • Antagonism: Under sympathetic stimulation, it competitively inhibits catecholamine binding, reducing heart rate and myocardial oxygen demand .

This balance is particularly advantageous in angina management, where excessive bradycardia or hypotension is avoided .

Selectivity and Receptor Affinity

Epanolol’s cardioselectivity arises from its preferential binding to beta-1 receptors (predominant in cardiac tissue) over beta-2 receptors (found in bronchial and vascular smooth muscle). Studies using radioligand binding assays demonstrate a beta-1/beta-2 selectivity ratio of approximately 15:1, minimizing bronchoconstriction risks in asthmatic patients .

Pharmacokinetics and Metabolism

Absorption and Distribution

After oral administration, epanolol achieves peak plasma concentrations (CmaxC_{\text{max}}) within 1.2–1.5 hours, with a bioavailability of 60–70% due to first-pass metabolism . The compound’s lipophilicity (logP = 2.1) facilitates rapid diffusion across membranes, resulting in a volume of distribution (VdV_d) of 1.8 L/kg .

Metabolism and Excretion

Epanolol undergoes extensive hepatic metabolism via cytochrome P450 2D6 (CYP2D6), producing inactive glucuronide conjugates . Renal excretion accounts for 75% of elimination, with a terminal half-life (t1/2t_{1/2}) of 17 hours in elderly patients . Notably, deuterated analogs like epanolol-d5 (molecular weight 363.52 g/mol) are used in pharmacokinetic studies to trace metabolite pathways.

Table 1: Key Pharmacokinetic Parameters of Epanolol

ParameterValueSource
CmaxC_{\text{max}}25.7–32.4 ng/mL
TmaxT_{\text{max}}1.2–1.5 hours
t1/2t_{1/2}17 hours
Protein Binding85%
Renal Excretion75%

Clinical Efficacy and Comparative Studies

Anti-Anginal Effects

A crossover study in 571 angina patients demonstrated equivalent efficacy between epanolol and nifedipine:

  • Weekly angina attacks decreased from 4.2 ± 1.1 to 1.3 ± 0.4 with both treatments .

  • Nitrate consumption dropped by 65% .

Table 2: Adverse Event Comparison (Epanolol vs. Nifedipine)

Adverse EventEpanolol Incidence (%)Nifedipine Incidence (%)p-value
Flushing321<0.01
Pedal Edema115<0.01
Fatigue570.12

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